L-Cysteine, S-(2-bromoethyl)- is a synthetic organic compound classified under the category of L-cysteine derivatives. It is characterized by the substitution of a bromoethyl group at the sulfur atom of L-cysteine, which is an amino acid important for protein synthesis and various biochemical processes. The compound has a molecular formula of and a molar mass of approximately 228.107 g/mol .
The compound's CAS Registry Number is 88169-61-3, and it is also indexed in several chemical databases including PubChem and ChEBI, where it is listed as CHEBI:59346 .
The synthesis of L-Cysteine, S-(2-bromoethyl)- can be achieved through various methods, typically involving the reaction of L-cysteine with bromoethyl compounds. A common approach involves using bromoethyl derivatives in the presence of a base to facilitate the nucleophilic substitution at the sulfur atom.
This method yields L-Cysteine, S-(2-bromoethyl)- with varying degrees of purity, often requiring purification steps such as recrystallization or chromatographic techniques to isolate the desired product .
The molecular structure of L-Cysteine, S-(2-bromoethyl)- features a central carbon backbone typical of amino acids, with specific functional groups that define its reactivity and biological activity.
The molecular structure can be represented using various chemical notation systems such as SMILES or InChI for computational applications .
L-Cysteine, S-(2-bromoethyl)- participates in various chemical reactions due to its functional groups. Its reactivity primarily arises from the thiol group and the bromoethyl substituent.
These reactions highlight the compound's potential utility in medicinal chemistry and biochemistry .
The mechanism by which L-Cysteine, S-(2-bromoethyl)- exerts its effects involves its ability to interact with cellular components through alkylation.
L-Cysteine, S-(2-bromoethyl)- exhibits several notable physical and chemical properties that are crucial for its applications in scientific research.
These properties dictate how L-Cysteine, S-(2-bromoethyl)- is handled in laboratory settings and its interactions with other compounds .
L-Cysteine, S-(2-bromoethyl)- has various scientific uses primarily due to its reactivity and ability to modify biological molecules.
These applications underscore the importance of L-Cysteine, S-(2-bromoethyl)- in both fundamental research and applied sciences .
The ribosomal incorporation of L-cysteine derivatives represents a powerful strategy for introducing non-canonical amino acids into peptides and proteins. L-Cysteine, S-(2-bromoethyl)- (O2beY) exemplifies this approach, serving as a critical building block for peptide macrocyclization and functionalization. Key advancements include:
The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) system has been engineered to incorporate O2beY in response to amber stop codons (TAG). Structural optimization through homology modeling identified the Ala32Gly mutation, which expands the active site to better accommodate the 2-bromoethoxy moiety. This engineered synthetase (O2beY-RS) achieves 85% suppression efficiency—significantly higher than the parent O-propargyl-tyrosine synthetase (OpgY-RS)—while maintaining strict orthogonality against natural amino acids [3] [6].
Using a dual-plasmid system in E. coli BL21(DE3), target proteins (e.g., yellow fluorescent protein) containing site-specific O2beY are produced at yields of ~40 mg/L. The system’s robustness facilitates high-yield expression of peptides and proteins bearing this electrophilic handle, enabling downstream intramolecular cyclization [3].
Table 1: Ribosomal Incorporation Efficiency of O2beY
Synthetase Variant | Suppression Efficiency (%) | Protein Yield (mg/L) |
---|---|---|
OpgY-RS | 45 | 18 |
O2beY-RS (Ala32Gly) | 85 | 40 |
O2beY’s electrophilic side chain enables site-specific thioether bond formation with cysteine residues, a reaction central to peptide macrocyclization. Key innovations address chemoselectivity and kinetics:
In peptides containing O2beY and cysteine, intramolecular thioether formation occurs efficiently when residues are spaced by 2–8 amino acids (i/i+3 to i/i+8), yielding macrocycles at 80–95% efficiency. Steric constraints limit cyclization for i/i+1 spacings (5% yield) due to unfavorable 14-membered ring geometry [3] [6].
Recent work exploits N-alkylpyridinium reagents as soft electrophiles for cysteine-selective 1,6-additions. Density functional theory (DFT) calculations reveal activation free energies (ΔG‡) of 7.6 kcal/mol for thiolates versus 17.7 kcal/mol for amines, ensuring selectivity even at high reagent excess. This chemoselectivity enables sequential bioorthogonal modifications (e.g., SPAAC or iEDDA) post-thioether formation [10].
Intein technology enables the biosynthesis of macrocyclic peptides constrained by O2beY-derived thioether bridges:
The DnaE split intein from Synechocystis sp. PCC6803 facilitates head-to-tail peptide cyclization. Fusion of the target peptide sequence between intein fragments (IntN and IntC) triggers trans-splicing, releasing a cyclic backbone. Incorporating O2beY and cysteine within this sequence allows subsequent thioether crosslinking [6].
Combining intein-mediated cyclization with O2beY/Cys crosslinking yields bicyclic peptides in living E. coli. For sequences with 12–18 residues, bicyclization efficiencies reach 70–97%, with ring size dictated by O2beY-Cys spacing (i/i+3 or i/i+8). This approach is compatible with combinatorial library generation for functional screening [6].
Table 2: Bicyclic Peptide Synthesis Efficiency
O2beY-Cys Spacing | Bicyclization Yield (%) | Dominant Pathway |
---|---|---|
i/i+3 | 95 | Head-to-tail cyclization first |
i/i+8 | 70 | Concurrent cyclization & crosslinking |
Copper-mediated S-arylation provides access to non-racemic S-aryl-L-cysteine derivatives:
A redox-neutral method utilizes photoactive copper complexes (generated from Cu(I) salts and cysteine substrates) to arylate unprotected peptides. The reaction proceeds under mild conditions (25°C, visible light) with broad functional group tolerance, enabling late-stage modification of complex biomolecules [7].
Asymmetric synthesis of S-aryl-L-homocysteine derivatives leverages Schöllkopf’s chiral glycine equivalent. Alkylation of the bis-lactim ether with 2-bromoethyl triphenylmethyl sulfide, followed by acid hydrolysis, yields L-homocysteine derivatives with >99% ee. This approach avoids racemization and enables gram-scale production [8].
SPPS of O2beY-containing peptides demands orthogonal protection to prevent alkylation side reactions:
Standard strategies employ:
After peptide assembly, mild base treatment (e.g., K₂CO₃/MeOH) removes carboxylate protecting groups, liberating the C-terminus for solution-phase cyclization. This strategy minimizes epimerization and maximizes cyclization yields (>85%) for thioether-bridged peptides [4].
Table 3: Orthogonal Protecting Groups for O2beY SPPS
Functional Group | Protecting Group | Deprotection Conditions |
---|---|---|
Carboxylate | Methyl ester | 0.1 M KOH/MeOH (0°C, 1 h) |
tert-Butyl ester | TFA/DCM (1:1, 25°C, 30 min) | |
Amine | Boc | TFA/DCM (1:1, 25°C, 30 min) |
Fmoc | 20% piperidine/DMF |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3